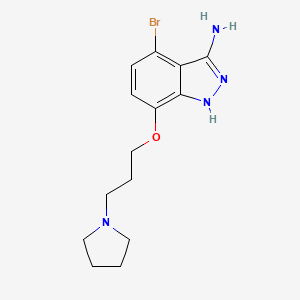
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-hydroxyindazole followed by the introduction of the pyrrolidin-1-yl propoxy group through nucleophilic substitution reactions. The final step involves the amination of the indazole core to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
- 4-Bromo-7-(3-(morpholin-1-yl)propoxy)-1H-indazol-3-amine
- 4-Bromo-7-(3-(piperidin-1-yl)propoxy)-1H-indazol-3-amine
Comparison: Compared to similar compounds, 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine may exhibit unique biological activities due to the presence of the pyrrolidin-1-yl group. This group can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug discovery and development.
Biological Activity
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine, a compound with the chemical formula C14H19BrN4O, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 339.23 g/mol
- CAS Number : 1548941-53-2
- Structure : The compound features a brominated indazole core linked to a pyrrolidine moiety via a propoxy group.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The compound is hypothesized to function as an inhibitor of specific kinases and receptors involved in tumorigenesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits various kinases associated with cancer progression. |
| Antitumor Activity | Demonstrated potential in inhibiting tumor cell proliferation in vitro. |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines compared to normal cells. |
Case Studies and Research Findings
- Antitumor Efficacy
- Mechanistic Insights
- Structure-Activity Relationship (SAR)
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate bioavailability with a half-life suitable for therapeutic applications. Toxicological assessments indicate potential acute toxicity; hence, careful dosage regulation is advised during clinical applications .
Properties
Molecular Formula |
C14H19BrN4O |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |
InChI Key |
ABJJFYLDNALBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















